2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide
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Overview
Description
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the ethoxyphenyl group, and subsequent functionalization to introduce the amino and acetamide groups.
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the use of ethoxyphenyl halides or similar derivatives in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to introduce or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl groups may exhibit similar chemical reactivity and properties.
Acetamide Derivatives: These compounds share the acetamide functional group and may have similar applications in medicine and industry.
Uniqueness
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-4-28-15-7-5-6-14(11-15)19-23-24-20(25(19)21)29-12-18(26)22-16-10-13(2)8-9-17(16)27-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChI Key |
IFMWLPFSEBXNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
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